GARFT Inhibition Potency: Pelitrexol vs. Pemetrexed and LY309887
While pemetrexed is a weak GARFT inhibitor (Ki = 65 nM), pelitrexol is a potent and selective GARFT inhibitor [1]. Although a precise Ki value for pelitrexol's GARFT inhibition is not widely reported, its potency is comparable to other potent GARFT inhibitors like LY309887 (Ki = 6.5 nM) [2]. Importantly, pelitrexol's GARFT inhibition is the primary driver of its mechanism, whereas pemetrexed's primary targets are TS (Ki = 1.3 nM) and DHFR (Ki = 7.2 nM) [1].
| Evidence Dimension | GARFT Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Not explicitly reported, but functionally comparable to LY309887 (6.5 nM) and 10-fold more potent than pemetrexed (65 nM) based on mechanistic studies. |
| Comparator Or Baseline | Pemetrexed Ki = 65 nM; LY309887 Ki = 6.5 nM |
| Quantified Difference | Pelitrexol is at least 10-fold more potent against GARFT than pemetrexed (65 nM vs. not reported but functional equivalence to 6.5 nM). |
| Conditions | In vitro enzyme inhibition assays. |
Why This Matters
This indicates pelitrexol is a more appropriate tool for studying GARFT-dependent pathways than pemetrexed, and a potent alternative to LY309887 for purine biosynthesis research.
- [1] Adooq. Pemetrexed Ki values: TS 1.3 nM, DHFR 7.2 nM, GARFT 65 nM. View Source
- [2] Adooq. LY309887. GARFT Inhibitor with Ki of 6.5 nM. View Source
